An In-Depth Technical Guide to Ethyl N-(tert-butoxycarbonyl)oxamate for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Ethyl N-(tert-butoxycarbonyl)oxamate for Researchers and Drug Development Professionals
An essential reagent in modern organic synthesis, Ethyl N-(tert-butoxycarbonyl)oxamate plays a crucial role in the efficient introduction of a protected amino group. This guide provides a comprehensive overview of its physical properties, a detailed experimental protocol for its synthesis, and its application in the Mitsunobu reaction, tailored for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
Ethyl N-(tert-butoxycarbonyl)oxamate, also known as N-Boc ethyl oxamate, is a stable, commercially available reagent. Its key physical and chemical properties are summarized below, providing essential data for its handling, application, and characterization. While some sources describe the compound as a liquid at room temperature, others classify it as a solid, a discrepancy that may be attributable to its relatively low melting point or the presence of impurities.[1][2]
| Property | Value | Reference |
| CAS Number | 216959-34-1 | [3] |
| Molecular Formula | C₉H₁₅NO₅ | [4] |
| Molecular Weight | 217.22 g/mol | [1] |
| Melting Point | 115-120 °C | [1] |
| Boiling Point | 132-136 °C at 0.1 mmHg | [1] |
| Density | 1.142 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index (n20/D) | 1.449 | |
| Physical State | Solid or Liquid | [2] |
Synthesis of Ethyl N-(tert-butoxycarbonyl)oxamate: An Experimental Protocol
The following protocol details the synthesis of Ethyl N-(tert-butoxycarbonyl)oxamate via the N-protection of ethyl oxamate using di-tert-butyl dicarbonate (Boc₂O) and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This method is adapted from standard procedures for the N-Boc protection of amines.
Materials:
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Ethyl oxamate
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Di-tert-butyl dicarbonate (Boc₂O)
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4-(Dimethylamino)pyridine (DMAP)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve ethyl oxamate (1 equivalent) in anhydrous dichloromethane.
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Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) at room temperature. The reaction is often accompanied by the evolution of carbon dioxide gas.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (ethyl oxamate) is consumed.
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Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel to yield pure Ethyl N-(tert-butoxycarbonyl)oxamate.
Spectroscopic Characterization
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¹H NMR: Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a singlet for the tert-butyl protons, and a broad singlet for the N-H proton.
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¹³C NMR: Expected signals include those for the carbonyl carbons of the ester and amide groups, the quaternary and methyl carbons of the tert-butyl group, and the methylene and methyl carbons of the ethyl group.
Application in the Mitsunobu Reaction: A Workflow for the Synthesis of N-Boc Protected Amines
Ethyl N-(tert-butoxycarbonyl)oxamate is a key reagent in the Mitsunobu reaction, facilitating the conversion of primary and secondary alcohols to N-Boc protected amines with inversion of stereochemistry.[5][6] This reaction is of significant importance in the synthesis of chiral amines, which are valuable building blocks in pharmaceutical and natural product synthesis.
The general workflow for this transformation is depicted in the following diagram:
Experimental Protocol for the Mitsunobu Reaction:
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Reaction Setup: To a solution of the alcohol (1 equivalent), Ethyl N-(tert-butoxycarbonyl)oxamate (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.2 equivalents) dropwise.
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Reaction: Allow the reaction mixture to warm to room temperature and stir until the alcohol is consumed, as monitored by TLC.
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Work-up and Purification: Concentrate the reaction mixture and purify the residue by column chromatography to isolate the desired N-Boc protected amine.
This in-depth guide provides the essential technical information for the effective use of Ethyl N-(tert-butoxycarbonyl)oxamate in a research and development setting. Its well-defined properties and synthetic utility make it a valuable tool in the synthesis of complex molecules, particularly in the field of drug discovery.
References
- 1. ETHYL N-(TERT-BUTOXYCARBONYL)OXAMATE | 216959-34-1 [amp.chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ethyl N-(tert-butoxycarbonyl)oxamate|CAS 216959-34-1|TCIJT|製品詳細 [tci-chemical-trading.com]
- 5. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate [organic-chemistry.org]
- 6. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
